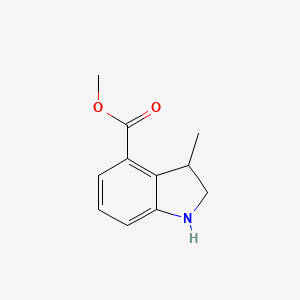![molecular formula C7H8N4 B15364538 2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the pyrazole ring and an amine group at the 5-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst. This method allows for the formation of the pyrazolo[4,3-b]pyridine core structure.
Substitution Reactions: Another approach is the substitution reaction of pyrazolo[4,3-b]pyridine derivatives with appropriate reagents to introduce the methyl group at the desired position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the amine group into other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Derivatives with different substituents at the pyrazolo[4,3-b]pyridine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine is structurally similar to other pyrazolo[4,3-b]pyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... These compounds share the pyrazole-pyridine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-methylpyrazolo[4,3-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3,(H2,8,9) |
InChI Key |
NGCFXEGFUUEMEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


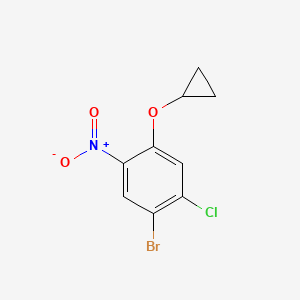
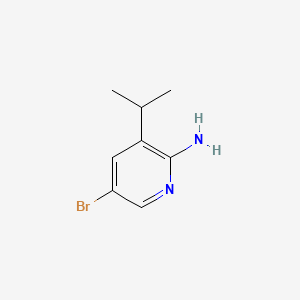


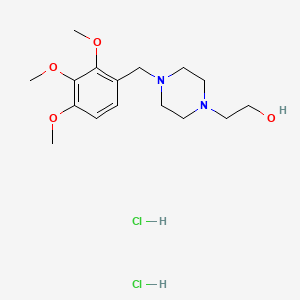
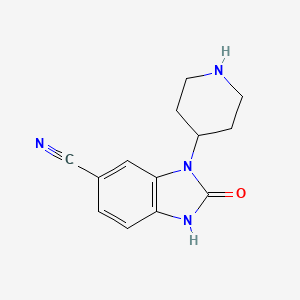
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
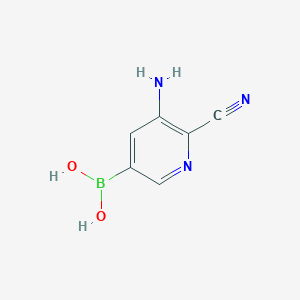


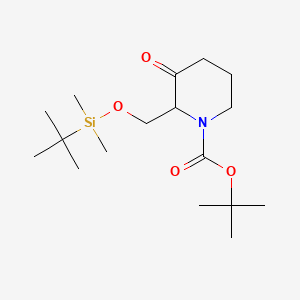
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
